L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]-(9CI) L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]-(9CI)
Brand Name: Vulcanchem
CAS No.:
VCID: VC18247849
InChI: InChI=1S/C22H24N2O5/c1-13(2)20(21(26)27)24-19(25)11-23-22(28)29-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18,20H,11-12H2,1-2H3,(H,23,28)(H,24,25)(H,26,27)
SMILES:
Molecular Formula: C22H24N2O5
Molecular Weight: 396.4 g/mol

L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]-(9CI)

CAS No.:

Cat. No.: VC18247849

Molecular Formula: C22H24N2O5

Molecular Weight: 396.4 g/mol

* For research use only. Not for human or veterinary use.

L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]-(9CI) -

Specification

Molecular Formula C22H24N2O5
Molecular Weight 396.4 g/mol
IUPAC Name 2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-methylbutanoic acid
Standard InChI InChI=1S/C22H24N2O5/c1-13(2)20(21(26)27)24-19(25)11-23-22(28)29-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18,20H,11-12H2,1-2H3,(H,23,28)(H,24,25)(H,26,27)
Standard InChI Key ORVHFHUXDLSLMX-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure features valine linked via an amide bond to glycine, which is itself protected by an Fmoc group at the N-terminus. The Fmoc moiety (C₁₅H₁₁O₂) provides steric hindrance and UV detectability, critical for monitoring synthesis progress. The valine residue contributes a branched isopropyl side chain, enhancing hydrophobicity—a property leveraged in peptide folding studies .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name(2S)-2-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-methylbutanoic acid
Molecular FormulaC₂₂H₂₄N₂O₅
Molecular Weight396.4 g/mol
CAS Registry86895-14-9
InChI KeyORVHFHUXDLSLMX-FQEVSTJZSA-N

Spectroscopic Features

  • NMR: The Fmoc group’s aromatic protons resonate at δ 7.2–7.8 ppm (¹H NMR), while the valine β-methyl groups appear as doublets near δ 0.9 ppm .

  • MS: ESI-MS typically shows [M+H]⁺ at m/z 397.4, with fragmentation patterns confirming the glycyl-valine backbone .

Synthesis and Industrial Applications

Synthetic Pathways

Fmoc-Gly-Val-OH is synthesized via a two-step protocol:

  • Fmoc Protection: Glycine’s α-amino group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane with N-methylmorpholine as a base .

  • Coupling Reaction: The Fmoc-glycine is activated with HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and coupled to L-valine in DMF, achieving yields >85% .

Table 2: Optimization Parameters for Coupling

ParameterOptimal ValueImpact on Yield
SolventDMFMaximizes solubility of hydrophobic intermediates
Coupling ReagentHBTU/HOBtReduces racemization risk
Reaction Time2–4 hoursBalances completion vs. side reactions

Role in SPPS

In SPPS, this dipeptide serves as a building block for constructing larger peptides. The Fmoc group is selectively removed using 20% piperidine in DMF, exposing the amino group for subsequent couplings. Valine’s hydrophobicity aids in purifying intermediates via reverse-phase HPLC .

Physicochemical Properties and Stability

Solubility Profile

  • Preferred Solvents: DMF (>50 mg/mL), DCM (30 mg/mL), moderate in THF (15 mg/mL) .

  • Aqueous Solubility: <1 mg/mL at pH 7, necessitating organic cosolvents for biological assays.

Stability Considerations

  • Thermal Degradation: Decomposes at 215°C, with the Fmoc group cleaving before the peptide backbone .

  • Photolability: Prolonged UV exposure (λ = 280 nm) causes Fmoc deprotection, requiring amber glass storage .

Research Advancements and Challenges

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